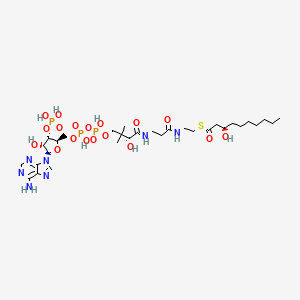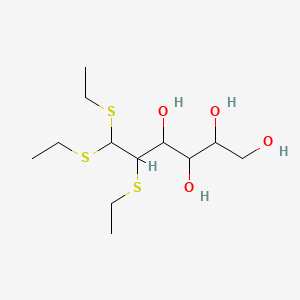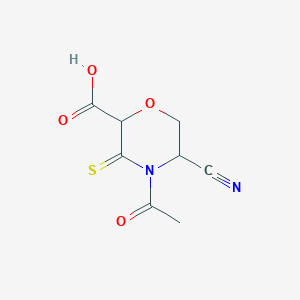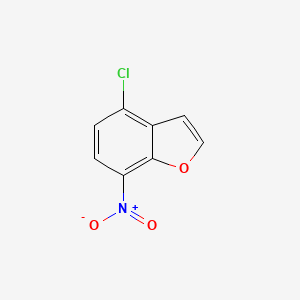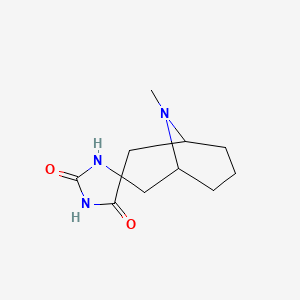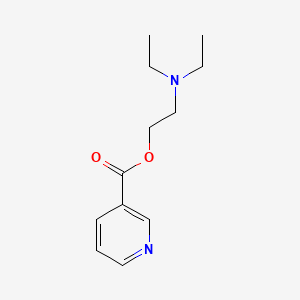
Etiocholanedione
概要
説明
Etiocholanedione , also known as 5β-androstanedione or etiocholane-3,17-dione , is a naturally occurring etiocholane (5β-androstane) steroid. It serves as an endogenous metabolite of androgens such as testosterone, dihydrotestosterone, dehydroepiandrosterone (DHEA), and androstenedione .
Synthesis Analysis
The biosynthesis of etiocholanedione involves enzymatic transformations from cholesterol in various tissues, including the gonads, adrenal glands, and placenta. Specific enzymes catalyze the conversion of cholesterol to etiocholanedione through a series of steps .
Molecular Structure Analysis
Etiocholanedione has a steroid structure, characterized by a four-ring backbone. Its molecular formula is C19H28O2, and it contains ketone functional groups at positions 3 and 17. The specific arrangement of carbon atoms in the steroid nucleus contributes to its biological activity .
Chemical Reactions Analysis
Etiocholanedione can participate in various chemical reactions, including oxidation, reduction, and conjugation. These reactions influence its metabolism, bioavailability, and interactions with other molecules in the body .
Physical And Chemical Properties Analysis
科学的研究の応用
Neurosteroid Activity
As a neurosteroid, Etiocholanedione has been shown to influence neuronal activity. It inhibits glycine-induced chloride currents in isolated rat hippocampal pyramidal neurons at a concentration of 50 µM . This property could be harnessed for research into neurological disorders and the development of new therapeutic agents.
Glucose Exchange Transport Inhibition
Etiocholanedione has been observed to inhibit glucose exchange transport in isolated human erythrocytes at concentrations ranging from 0.1 to 0.5 mM . This application is significant for understanding cellular glucose regulation and could have implications for diabetes research.
作用機序
Safety and Hazards
将来の方向性
Research on etiocholanedione continues to explore its physiological roles, clinical relevance, and potential therapeutic applications. Further investigations are needed to elucidate its interactions, metabolism, and impact on health and disease .
: Yuan, T.-F., Le, J., Wang, S.-T., & Li, Y. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580–586. Read more : Etiocholanedione - Wikipedia. Read more
特性
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-QJISAEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153778 | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Etiocholanedione | |
CAS RN |
1229-12-5 | |
| Record name | (5β)-Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etiocholanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Etiocholanedione metabolized in the human body?
A2: Research suggests that Etiocholanedione is a metabolite of 17α-Hydroxyprogesterone. A study involving the administration of 17α-Hydroxyprogesterone to human subjects identified several urinary metabolites, including Etiocholanedione, after enzymatic hydrolysis []. This suggests that the metabolism of 17α-Hydroxyprogesterone, and by extension Etiocholanedione, involves reduction of the Δ4-3-keto group, followed by reduction of the C20-ketone group, and finally, cleavage of the side-chain [].
Q2: Does Etiocholanedione interact with neurotransmitter receptors?
A3: Yes, recent research demonstrates that Etiocholanedione, alongside other androstane and androstene neurosteroids, can modulate the activity of glycine receptors []. Specifically, Etiocholanedione was shown to inhibit glycine-induced chloride currents in isolated pyramidal neurons of the rat hippocampus, suggesting a potential role in modulating inhibitory neurotransmission []. Further research is needed to fully elucidate the implications of this interaction.
Q3: Can Etiocholanedione be used to study microglial activity in vivo?
A4: Yes, research indicates that Etiocholanedione, when combined with low-dose minocycline, can inhibit microglial proliferation in the experimental autoimmune encephalomyelitis (EAE) mouse model []. This finding suggests that Etiocholanedione could potentially be used as a tool to study the role of microglia in neuroinflammatory processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B1219031.png)
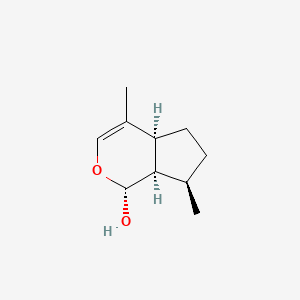
![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)
